

An In-depth Technical Guide to 4,4-Dimethyloctane (CAS: 15869-95-1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4,4-Dimethyloctane	
Cat. No.:	B095178	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,4-dimethyloctane**, a branched alkane with the CAS number 15869-95-1. While not directly implicated in signaling pathways or drug development, its well-defined structure serves as a useful non-polar standard and a model for spectroscopic analysis of aliphatic hydrocarbons. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and provides comprehensive methodologies for its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Physicochemical and Spectroscopic Data

The known physical, chemical, and spectroscopic properties of **4,4-dimethyloctane** are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of 4,4-Dimethyloctane



Property	Value	Reference
Molecular Formula	C10H22	[1]
Molecular Weight	142.28 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	157.5 °C	[1]
Melting Point	-46 °C	[3]
Density	0.76 g/cm ³	[3]
Solubility in Water	Insoluble	[3]
Solubility in Organic Solvents	Soluble in anhydrous alcohol, ether, and petroleum ether	[3]

Table 2: Spectroscopic Data for **4,4-Dimethyloctane**

Spectroscopic Technique	Key Data Points
¹H NMR	Predicted chemical shifts for a typical 400 MHz spectrometer in CDCl ₃ : ~0.8-0.9 ppm (triplets, CH ₃), ~1.2-1.4 ppm (multiplets, CH ₂), ~0.8 ppm (singlet, C(CH ₃) ₂)
¹³ C NMR	Predicted chemical shifts for a 100 MHz spectrometer in CDCl ₃ : Quaternary carbon, CH ₃ carbons, and distinct CH ₂ carbons along the octane chain.
IR Spectroscopy	Characteristic C-H stretching and bending vibrations for alkanes.
Mass Spectrometry	Molecular ion peak (M+) and characteristic fragmentation pattern of a branched alkane.

Experimental Protocols



Synthesis of 4,4-Dimethyloctane via Grignard Reaction

While various methods for alkane synthesis exist, a plausible and controlled laboratory-scale synthesis of **4,4-dimethyloctane** involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by deoxygenation.

Reaction Scheme:

- Formation of Tertiary Alcohol: 4-Heptanone reacts with methylmagnesium bromide.
- Deoxygenation: The resulting 4,4-dimethyl-4-octanol is reduced to **4,4-dimethyloctane**.

Experimental Protocol:

Materials:

- 4-Heptanone
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- · Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Triethylsilane
- Boron trifluoride diethyl etherate (BF3·OEt2)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

Synthesis of 4,4-dimethyl-4-octanol:



- A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
- 4-Heptanone (1 equivalent) is dissolved in anhydrous diethyl ether and added to the flask.
- The solution is cooled to 0 °C in an ice bath.
- Methylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4dimethyl-4-octanol.
- Deoxygenation to 4,4-Dimethyloctane:
 - The crude 4,4-dimethyl-4-octanol is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere.
 - The solution is cooled to -78 °C using a dry ice/acetone bath.
 - Triethylsilane (2 equivalents) is added, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (1.5 equivalents).
 - The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
 - The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.



- The mixture is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford pure 4,4-dimethyloctane.

Spectroscopic Characterization Protocols

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A 5-10 mg sample of purified 4,4-dimethyloctane is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.
 - Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Spectroscopy:
 - Instrument: 100 MHz NMR Spectrometer.
 - Parameters:

Foundational & Exploratory





Number of scans: 1024

Relaxation delay: 2.0 s

■ Pulse width: 90°

Acquisition time: 1.5 s

Spectral width: -10 to 220 ppm

Decoupling: Proton-decoupled

2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **4,4-dimethyloctane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- · Parameters:
 - o Number of scans: 16
 - ∘ Resolution: 4 cm⁻¹
 - Spectral range: 4000-400 cm⁻¹
 - A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

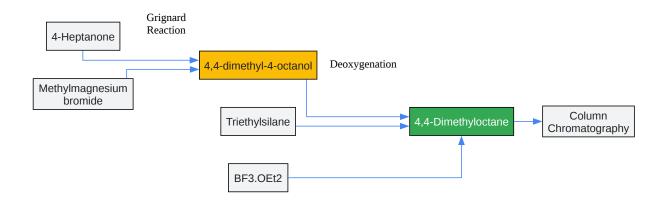
2.2.3. Mass Spectrometry (MS)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Parameters:
 - Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 μm).



- Inlet temperature: 250 °C.
- Oven program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
- Carrier gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
 - o Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.
 - Source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.

Visualizations Synthesis Workflow

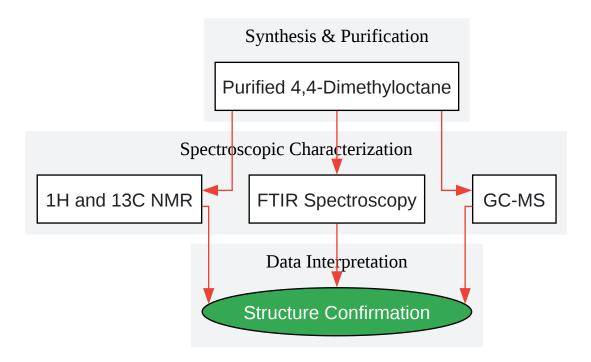


Click to download full resolution via product page

Caption: Synthetic pathway for **4,4-dimethyloctane**.



Spectroscopic Analysis Workflow



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. quora.com [quora.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 4,4-Dimethyl octane [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4-Dimethyloctane (CAS: 15869-95-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095178#4-4-dimethyloctane-cas-number-15869-95-1]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com